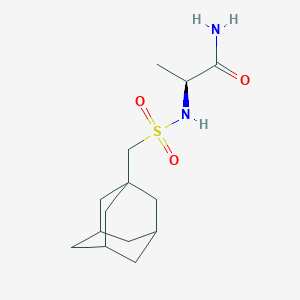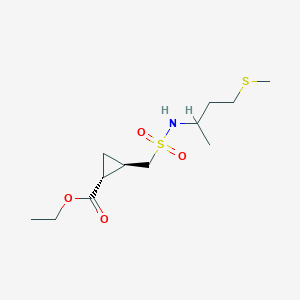![molecular formula C14H19F2NO2S B7354083 (1R,2S)-4-[[4-(difluoromethylsulfanyl)phenyl]methylamino]cyclohexane-1,2-diol](/img/structure/B7354083.png)
(1R,2S)-4-[[4-(difluoromethylsulfanyl)phenyl]methylamino]cyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-4-[[4-(difluoromethylsulfanyl)phenyl]methylamino]cyclohexane-1,2-diol, also known as Difluoromethylornithine (DFMO), is a drug that has been used for the treatment of African trypanosomiasis, a parasitic disease that affects humans and animals in sub-Saharan Africa. DFMO is also being researched for its potential use in cancer treatment, as it inhibits the enzyme ornithine decarboxylase (ODC), which is involved in cell proliferation.
Mecanismo De Acción
DFMO inhibits ODC, which is involved in the synthesis of polyamines, small molecules that are important for cell growth and proliferation. By inhibiting ODC, DFMO decreases polyamine levels and disrupts cell proliferation.
Biochemical and Physiological Effects
DFMO has been shown to decrease polyamine levels in various tissues, including the prostate, colon, and breast. In clinical trials, DFMO has been well-tolerated with few side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO is a well-established tool for studying the role of polyamines in cell proliferation and cancer. However, its use in experiments can be limited by its low solubility and stability.
Direcciones Futuras
1. Combination therapy: DFMO is being studied in combination with other drugs for the treatment of cancer, including chemotherapy and immunotherapy.
2. Biomarker development: DFMO is being studied as a potential biomarker for cancer diagnosis and prognosis.
3. Targeting other enzymes: DFMO is being used as a starting point for the development of inhibitors targeting other enzymes involved in polyamine synthesis.
4. Treatment of other diseases: DFMO is being studied for its potential use in the treatment of other diseases, including parasitic infections and neurodegenerative disorders.
Métodos De Síntesis
DFMO is synthesized through a multi-step process starting from cyclohexanone. The key steps involve the addition of a difluoromethylthio group to a benzene ring, followed by the addition of an amino group and reduction of the ketone group to a hydroxyl group.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential use in cancer treatment. ODC is upregulated in many types of cancer, and inhibition of this enzyme has been shown to decrease cell proliferation and induce apoptosis. DFMO has been shown to have anti-tumor effects in preclinical models of several types of cancer, including colon, prostate, and breast cancer.
Propiedades
IUPAC Name |
(1R,2S)-4-[[4-(difluoromethylsulfanyl)phenyl]methylamino]cyclohexane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2S/c15-14(16)20-11-4-1-9(2-5-11)8-17-10-3-6-12(18)13(19)7-10/h1-2,4-5,10,12-14,17-19H,3,6-8H2/t10?,12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPBGNKDISPJRL-SOYIIFOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1NCC2=CC=C(C=C2)SC(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]([C@@H]1O)O)NCC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide](/img/structure/B7354004.png)
![(2R,6S)-2,6-dimethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]morpholine-4-carboxamide](/img/structure/B7354021.png)

![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-methyl-N-(2-thiophen-2-ylethyl)methanesulfonamide](/img/structure/B7354028.png)
![3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide](/img/structure/B7354031.png)
![2-chloro-4-(chloromethyl)-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7354039.png)
![ethyl (1R,2R)-2-[2-(1,3-thiazol-2-yl)propylsulfamoylmethyl]cyclopropane-1-carboxylate](/img/structure/B7354042.png)

![1-[(1S,6S,7R)-7-bicyclo[4.2.0]octanyl]-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B7354058.png)
![tert-butyl N-[6-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]spiro[2.5]octan-2-yl]carbamate](/img/structure/B7354086.png)
![tert-butyl 2-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B7354094.png)
![2-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B7354095.png)
![4-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B7354099.png)
![2-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7354110.png)